Methyl Violet B base

Description

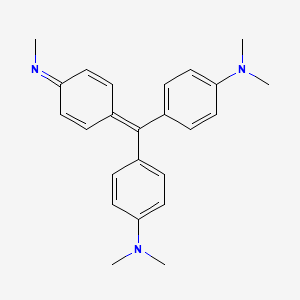

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPCGOAFZFKBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014941 | |

| Record name | C.I. Solvent Violet 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline powder; Odorless; [Alfa Aesar MSDS] | |

| Record name | Methyl violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1733-13-7, 52080-58-7 | |

| Record name | 4,4′-[[4-(Methylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N,N-dimethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethylpararosaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VIOLET 2B FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JIJ2C6AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An Overview of Methyl Violet Dyes in Scientific Contexts

Methyl Violet dyes are a group of organic compounds primarily utilized for their potent coloring properties. wikipedia.org Their molecular structure, characterized by multiple methyl groups attached to amine functional groups, dictates the specific shade of violet. bionity.comwikipedia.org This family of dyes encompasses mixtures of tetramethyl-, pentamethyl-, and hexamethyl-pararosanilins. bionity.comstainsfile.com The degree of methylation directly influences the resulting color, with a higher number of methyl groups leading to a deeper blue hue. bionity.comstainsfile.com

In scientific research, Methyl Violet B base and its related compounds are indispensable tools. They are widely employed in histology and cytology as staining agents to visualize cellular structures under a microscope. chemimpex.com The dye's ability to bind to nucleic acids and proteins makes it particularly effective for these applications. chemimpex.com In microbiology, it plays a crucial role in the Gram stain technique, a fundamental method for classifying bacteria. bionity.comwikipedia.orgnih.gov The active ingredient in this stain, often referred to as Crystal Violet or Methyl Violet 10B, differentiates bacteria based on their cell wall composition. wikipedia.orgnih.gov

Beyond biological staining, Methyl Violet dyes serve as pH indicators, exhibiting a color change from yellow to blue-violet over a pH range of 0 to 1.6. wikipedia.org Their application extends to the manufacturing of paints and printing inks, where they impart vibrant and lasting violet colors. wikipedia.orgresearchgate.net

Advanced Synthetic Methodologies and Chemical Modifications of Methyl Violet B Base

Green Synthesis Routes for Methyl Violet Analogs

Traditional synthesis of triarylmethane dyes, the class to which Methyl Violet belongs, often involves harsh oxidizing agents and significant energy consumption. rsc.orgwikipedia.org Modern approaches, guided by the principles of green chemistry, aim to mitigate these environmental drawbacks by utilizing alternative energy sources and more sustainable reagents.

One prominent green methodology is the use of microwave-assisted synthesis. youtube.com Microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. youtube.comresearchgate.net While much of the literature focuses on using microwaves for creating composites to absorb dyes, the principles are applicable to the synthesis of the dyes themselves. researchgate.netresearchgate.net This technique can be applied to the condensation reactions that form the triarylmethane backbone, often in solvent-free conditions or using environmentally benign solvents like water, thus minimizing volatile organic compound (VOC) emissions. youtube.com

Another approach involves the development of more efficient catalytic systems. For instance, processes utilizing catalysts like vanadium and molybdenum in acetic acid have been developed for the oxidation step in creating triarylmethane dyes. google.com This method can offer higher yields and may proceed under milder conditions than traditional routes. google.com The avoidance of more toxic or difficult-to-handle reagents is a key advantage of such catalytic systems. acs.org Research into solid-supported synthesis, where reactants are impregnated on supports like silica (B1680970) or alumina, also presents a greener alternative by simplifying purification and potentially enabling catalyst recycling. youtube.com

| Method | Key Reagents/Catalysts | Typical Conditions | Key Advantages |

| Conventional Synthesis | N,N-dimethylaniline, Phosgene or Formaldehyde, Phosphorus oxychloride | Elevated temperatures, Conventional heating | Established industrial process |

| Microwave-Assisted Synthesis | Reactants on a solid support (e.g., silica, alumina) or in a high-boiling solvent | Microwave irradiation (minutes) | Rapid reaction rates, Higher yields, Reduced energy use, Potential for solvent-free reactions youtube.comresearchgate.net |

| Improved Catalytic Oxidation | Leuco dye base, Vanadium/Molybdenum catalyst, Acetic acid | Moderate temperatures (e.g., 50°C), Air oxidation | High yields (e.g., >90%), Use of air as an oxidant, Less harsh conditions google.com |

Derivatization Strategies for Enhanced Chemical Functionality

Derivatization of the Methyl Violet B base structure allows for the fine-tuning of its properties, leading to new applications beyond its traditional use as a dye. These strategies typically target the aromatic rings or the terminal amino groups to introduce novel functional moieties.

One significant area of development is the modification of the dye's chromophore to alter its photophysical properties. For example, the synthesis of "trivinylogs" of Crystal Violet, a close analog of this compound, has been achieved through Heck reaction protocols. rsc.org This process extends the conjugated π-system of the molecule, resulting in a significant bathochromic shift (a shift to longer wavelengths) in its absorption spectrum, pushing it into the near-infrared (NIR) region. rsc.org Dyes with strong NIR absorption are valuable for applications in biomedical imaging and materials science.

Another strategy involves introducing reactive groups that enable the dye to be covalently bonded to substrates. This is particularly important for creating long-lasting coloration on textiles or for immobilizing the dye on a surface for sensing applications. The synthesis of reactive dyes containing α,β-chlorohydrin groups, derived from reagents like epichlorohydrin, allows the dye to form stable ether or amine linkages with materials such as wool or polyamides. upb.ro This covalent attachment provides superior fastness properties compared to dyes attached through weaker intermolecular forces. Functionalization can also be used to enhance detection in analytical systems; for instance, modifying the dye structure can improve its interaction with a sensor platform, such as the use of functionalized carbon nanotubes for the electrochemical detection of ethyl violet. acs.org

| Derivatization Strategy | Reagents / Method | Functional Group Added | Enhanced Functionality |

| π-System Extension (Vinylation) | Heck Reaction | Vinyl groups (-CH=CH-) | Near-infrared (NIR) absorption rsc.org |

| Reactive Group Introduction | Epichlorohydrin | α,β-chlorohydrin / Epoxide | Covalent bonding to substrates (e.g., textiles) upb.ro |

| Azo Coupling | Diazonium salts | Azo groups (-N=N-) | Creation of novel chromophores with different colors researchgate.net |

| Surface Attachment | (Self-assembly on functionalized surfaces) | (Immobilization via existing groups) | Development of chemical sensors and analytical platforms acs.org |

Computational Approaches to Methyl Violet Synthesis and Reactivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful insights into the synthesis and reactivity of this compound and its analogs. dntb.gov.uadntb.gov.ua These theoretical studies can predict molecular structures, electronic properties, and reaction pathways, complementing experimental findings and guiding the design of new synthetic strategies.

Computational methods are also applied to elucidate reaction mechanisms. For example, DFT can be used to model the transition states of key synthetic steps, such as electrophilic aromatic substitution or oxidation, to determine the most energetically favorable reaction pathway. dntb.gov.ua By analyzing the molecular electrostatic potential (MEP), researchers can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack, thereby predicting its reactivity. dntb.gov.uanih.gov This predictive power is invaluable for optimizing reaction conditions and understanding the stability and degradation pathways of the dye, such as its hydrolysis. acs.org

| Computational Method | Property Investigated | Typical Findings and Applications |

| Density Functional Theory (DFT) | Molecular Geometry, Electronic Structure (HOMO/LUMO), Molecular Electrostatic Potential (MEP) | Prediction of stable conformations, identification of reactive sites, understanding of molecular stability. dntb.gov.uanih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra (λmax) | Accurate prediction of the dye's color and response to structural modifications. acs.org |

| Transition State Theory | Reaction Mechanisms, Activation Energies | Elucidation of the most favorable synthetic pathways, optimization of reaction conditions. dntb.gov.ua |

| Natural Bond Orbital (NBO) Analysis | Bond Strength, Charge Distribution | Detailed understanding of the electronic interactions and stability within the molecule. nih.gov |

Spectroscopic and Advanced Analytical Characterization of Methyl Violet B Base and Its Transformations

Microscopic and Surface Characterization Techniques for Adsorbent-Dye Interactions

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis

Scanning Electron Microscopy (SEM) is instrumental in visualizing the surface morphology and microstructure of Methyl Violet B base. SEM provides high-resolution images that reveal details about particle size, shape, surface texture, and aggregation patterns. While specific SEM studies detailing the morphology of pure this compound are not extensively detailed in the provided search results, SEM is a standard technique for examining solid materials, including dyes, often revealing them as powders with varying degrees of agglomeration jecst.orgjecst.orgijnc.irresearchgate.netconicet.gov.arscience.govjsac.or.jpscience.govcrescent.education.

Energy Dispersive X-ray (EDX) spectroscopy, often performed in conjunction with SEM, provides elemental composition analysis. For this compound (C₂₄H₂₇N₃), EDX analysis is expected to confirm the presence of carbon (C) and nitrogen (N) atoms in proportions consistent with its molecular formula. EDX is also valuable for identifying any impurities or dopants if the compound is synthesized or processed in specific ways. For instance, in studies involving other triphenylmethane (B1682552) dyes or related materials, EDX has been used to map elemental distribution and confirm the presence of expected elements on sample surfaces jecst.orgjecst.orgijnc.irresearchgate.netconicet.gov.arscience.govjsac.or.jpscience.govcrescent.educationscience.gov. While no specific EDX elemental percentage data for this compound was found, the technique fundamentally supports the identification of constituent elements.

Table 1: Typical Information Obtained from SEM-EDX Analysis of Organic Compounds

| Technique | Information Provided | Relevance to this compound |

| SEM | Surface morphology, particle size, shape, texture, aggregation | Visualizing the physical form of the dye powder. |

| EDX | Elemental composition (e.g., C, N, O, etc.) | Confirming the presence and relative abundance of key elements (Carbon, Nitrogen) in the molecule. |

X-ray Diffraction (XRD) for Material Characterization

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure, phase purity, and crystallinity of solid materials. For organic compounds like this compound, XRD patterns can reveal whether the material exists in an amorphous or crystalline state. Crystalline materials produce sharp diffraction peaks at specific angles (2θ) corresponding to their unique crystal lattice. The intensity and position of these peaks serve as a fingerprint for the material.

Table 2: Typical Information Obtained from XRD Analysis of Crystalline Materials

| Technique | Information Provided | Relevance to this compound |

| XRD | Crystallinity, crystal structure, phase identification, purity, crystallite size | Determining if this compound is crystalline or amorphous, identifying its specific crystal lattice, and assessing sample purity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide definitive information about the arrangement of atoms, the types of chemical environments, and the connectivity within the molecule. The structure of this compound (C₂₄H₂₇N₃) features a central carbon atom bonded to three phenyl rings, two of which are substituted with dimethylamino groups (-N(CH₃)₂).

A ¹H NMR spectrum would typically show distinct signals for:

The methyl protons of the dimethylamino groups, expected to appear as a singlet or a closely spaced multiplet in a specific chemical shift range (e.g., around 2.8-3.0 ppm, depending on the solvent).

The aromatic protons on the phenyl rings, which would exhibit characteristic splitting patterns and chemical shifts depending on their position relative to the substituents.

The methine proton at the central carbon of the triphenylmethane core, which would also have a specific chemical shift.

Similarly, ¹³C NMR would provide signals for each unique carbon atom in the molecule, including those in the methyl groups, aromatic rings, and the central methine carbon. Studies involving triphenylmethane dyes have utilized NMR to confirm their structures and investigate degradation pathways, providing detailed spectral assignments jecst.orgjecst.orgconicet.gov.arscience.govcrescent.educationscience.govmdpi.com. While specific NMR data for this compound were not detailed in the provided search results, NMR is the gold standard for confirming such structures.

Table 3: Expected NMR Signals for this compound (C₂₄H₂₇N₃)

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift Range (ppm) | Typical Signal Appearance | Relevance to Structure |

| ¹H NMR | Methyl protons (-N(CH₃)₂) | ~2.8 - 3.0 | Singlet | Confirms dimethylamino groups. |

| ¹H NMR | Aromatic protons | ~6.5 - 8.0 | Multiplets (e.g., doublets, triplets) | Details substitution patterns on phenyl rings. |

| ¹H NMR | Methine proton (central C) | Variable, likely in aromatic region | Singlet or multiplet | Identifies central carbon linkage. |

| ¹³C NMR | Methyl carbons | ~40 - 45 | Single peak | Confirms methyl carbons. |

| ¹³C NMR | Aromatic carbons | ~110 - 150 | Multiple peaks | Details phenyl ring substitution. |

| ¹³C NMR | Methine carbon (central C) | Variable, likely ~50-70 | Single peak | Identifies central carbon. |

Environmental Remediation and Degradation Pathways of Methyl Violet B Base

Adsorption Technologies for Methyl Violet Removal from Aqueous Systems

Adsorption is a prominent technique for removing Methyl Violet from water due to its efficiency and the potential for using low-cost adsorbent materials. scirp.orgscirp.org This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent. The effectiveness of adsorption depends on various factors, including the properties of the adsorbent, and the operational conditions of the treatment process such as pH, temperature, and initial dye concentration. mdpi.comeurekaselect.com

Development of Novel Adsorbents and Composite Materials

The search for effective and economical adsorbents has led to the development of various materials, including nanomaterials, biomass-derived substances, and modified clays.

Nanomaterials offer a large surface area-to-volume ratio, making them highly efficient for dye adsorption. Several types of nanomaterials have been investigated for the removal of Methyl Violet.

Halloysite (B83129) Nanoclay (HNC) : HNC has been shown to be an effective adsorbent for Methyl Violet, with an optimal adsorption capacity of 27.7 mg/g. mdpi.com The process is influenced by pH, temperature, initial dye concentration, and contact time. mdpi.com

Magnetite Nanoparticles (MNPs) : Green-synthesized MNPs, modified with sodium dodecyl sulphate (SDS), have demonstrated a high adsorption capacity of 174.2 mg/g for Methyl Violet. iwaponline.comiwaponline.com This method is noted for being less time-consuming and more efficient than conventional chemical synthesis. iwaponline.com

Nanocomposites : A novel nanocomposite of hydrolyzed polyacrylamide grafted xanthan gum with incorporated nanosilica has been developed for the removal of both Methylene (B1212753) Blue and Methyl Violet, showing high removal efficiency. acs.orgacs.org Another study utilized a gum xanthan/Fe3O4 based nanocomposite hydrogel, which removed 99% of Methyl Violet from solution and had a very high adsorption capacity of 642 mg/g. nih.gov Activated carbon oak wood modified with ZnO and Fe3O4 nanoparticles also showed enhanced removal of Methyl Violet 2B. researchgate.net

Agricultural and biological waste materials are being explored as low-cost and sustainable alternatives to conventional adsorbents.

Activated Carbon from Agricultural Waste : Activated carbon derived from sources like Saba senegalensis shell residues, Gmelina arborea bark, and various crop residues have proven effective in adsorbing Methyl Violet. scirp.orgresearchgate.netresearchgate.net For instance, activated carbon from Saba senegalensis shells achieved a 95% adsorption rate. scirp.org

Modified and Unmodified Biomass : Various forms of biomass have been successfully used. This includes modified palm fiber, raw and modified Ceiba pentandra sawdust, and date seeds. ajchem-a.comasianpubs.orgresearchgate.net Date seeds, for example, showed a maximum adsorption capacity of 59.5 mg/g. researchgate.net Jackfruit seeds have also been used, demonstrating a high adsorption capacity of 126.7 mg/g. journalcsij.comresearchgate.net Furthermore, pomelo leaves have been identified as a promising low-cost adsorbent with a remarkable maximum adsorption capacity of 248.2 mg/g. researchgate.net The skin of rock melon (Cucumis melo var. cantalupensis), especially after modification with NaOH, has shown a very high adsorption capacity of 669.73 mg/g. deswater.com

Clay minerals, due to their natural abundance and low cost, are attractive adsorbents. Their adsorption properties can be enhanced through modification.

Modified Bentonite (B74815) and Red Clays : Iraqi bentonite modified with the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) has been used for Methyl Violet adsorption. uobaghdad.edu.iqresearchgate.net Similarly, thermal and thermo-chemical modifications of red clay have been shown to improve its adsorption capacity for cationic dyes like Methyl Violet. chalcogen.ro

Organically Modified Clays : Japanese acid clay, primarily composed of acidic montmorillonite, can be rapidly modified with decylamine (B41302) to enhance its adsorption capacity for both anionic and cationic dyes, including Crystal Violet (a type of Methyl Violet). mdpi.com

Adsorption Isotherm Modeling and Mechanistic Insights

Adsorption isotherms are crucial for describing how adsorbates interact with adsorbents and are essential for optimizing the adsorption process. Several isotherm models are commonly used to analyze the equilibrium data of Methyl Violet adsorption.

The Langmuir isotherm model, which assumes monolayer adsorption on a homogeneous surface, has been found to best describe the adsorption of Methyl Violet on various adsorbents, including:

Halloysite nanoclay mdpi.com

Modified palm fiber ajchem-a.com

Date seeds researchgate.net

Magnetite nanoparticles iwaponline.com

Iraqi bentonite uobaghdad.edu.iq

Jackfruit seed researchgate.net

Gum xanthan/Fe3O4 nanocomposite hydrogel nih.gov

Modified carobs (Ceratonia siliqua L.) gnest.org

The Freundlich isotherm model, which is applicable to multilayer adsorption on a heterogeneous surface, better described the adsorption on activated carbon from Saba senegalensis shell residues and activated Phragmites karka. scirp.orgeurekaselect.com

The Redlich-Peterson isotherm , a hybrid model incorporating features of both Langmuir and Freundlich isotherms, was also tested in some studies. asianpubs.org The Sips model, which is similar to the Redlich-Peterson model, was found to be the best fit for adsorption onto pomelo leaves. researchgate.net

The table below summarizes the maximum adsorption capacities (q_max) of various adsorbents for Methyl Violet as determined by the Langmuir model.

| Adsorbent | Maximum Adsorption Capacity (q_max) (mg/g) | Reference |

| Gum xanthan/Fe3O4 nanocomposite hydrogel | 642 | nih.gov |

| Modified rock melon skin | 669.73 | deswater.com |

| Zizyphus Spina-Christi seed | 476.19 | nih.gov |

| Nanocomposite of h-XG/SiO2-2 | 378.8 | acs.org |

| Activated Phragmites karka | 371.6 | eurekaselect.com |

| Pomelo leaves | 248.2 | researchgate.net |

| Granulated mesoporous carbon | 202.8 | nih.gov |

| Magnetite nanoparticles (MNPs) | 174.2 | iwaponline.comiwaponline.com |

| Jackfruit seed | 126.7 | journalcsij.comresearchgate.net |

| Date seeds | 59.5 | researchgate.netnih.gov |

| Modified activated carbon oak wood (ACOW600/ZnO/Fe3O4) | 48.59 | researchgate.net |

| Halloysite nanoclay | 27.7 | mdpi.com |

Adsorption Kinetic Studies and Rate Limiting Mechanisms

Adsorption kinetics describe the rate of adsorbate uptake and provide insights into the rate-limiting step of the adsorption process.

The pseudo-second-order kinetic model has been predominantly found to best describe the adsorption kinetics of Methyl Violet onto a wide range of adsorbents. gnest.orgscirp.orgmdpi.comeurekaselect.comiwaponline.comnih.govresearchgate.netajchem-a.comresearchgate.netjournalcsij.comresearchgate.netdeswater.comuobaghdad.edu.iqnih.govajchem-a.combalikesir.edu.tr This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net

To determine the diffusion mechanism, the intraparticle diffusion model is often applied. In many cases, the plot of the amount of adsorbed dye versus the square root of time does not pass through the origin, indicating that intraparticle diffusion is not the sole rate-limiting step. mdpi.comjournalcsij.com This suggests that the adsorption process is complex and may involve both film diffusion (mass transfer from the bulk solution to the adsorbent surface) and intraparticle diffusion. mdpi.com For granulated mesoporous carbon, surface diffusion was identified as the rate-limiting step. nih.gov

The table below summarizes the kinetic models that best fit the adsorption of Methyl Violet on various adsorbents.

| Adsorbent | Best Fit Kinetic Model | Reference |

| Activated Carbon (Saba senegalensis) | Pseudo-second-order | scirp.org |

| Halloysite Nanoclay | Pseudo-second-order | mdpi.com |

| Modified Palm Fiber | Pseudo-second-order | ajchem-a.comajchem-a.com |

| Date Seeds | Pseudo-second-order | researchgate.netnih.gov |

| Granulated Mesoporous Carbon | Surface Diffusion | nih.gov |

| Jackfruit Seed | Pseudo-second-order | journalcsij.com |

| Pomelo Leaves | Pseudo-second-order | researchgate.net |

| Magnetite Nanoparticles | Pseudo-second-order | iwaponline.comiwaponline.com |

| Iraqi Bentonite | Pseudo-second-order | uobaghdad.edu.iq |

| Gum xanthan/Fe3O4 Nanocomposite | Pseudo-second-order | nih.gov |

| Modified Activated Carbon Oak Wood | Pseudo-second-order | researchgate.net |

| Activated Phragmites karka | Pseudo-second-order | eurekaselect.com |

| Sepiolite | Gradual Process | balikesir.edu.tr |

| Modified Carobs | Pseudo-second-order | gnest.org |

| Modified Rock Melon Skin | Pseudo-second-order | deswater.com |

Thermodynamic Parameters of Adsorption Processes

The thermodynamic feasibility and the nature of the adsorption process of Methyl Violet B base onto various adsorbents can be understood by analyzing thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide insight into whether the adsorption is spontaneous, endothermic or exothermic, and the degree of randomness at the solid-liquid interface.

The Gibbs free energy change indicates the spontaneity of the adsorption process. A negative value of ΔG° signifies a spontaneous process. For the adsorption of Methyl Violet, negative ΔG° values have been reported for various adsorbents, including raw and modified carobs, indicating the feasibility of the process. gnest.org Generally, ΔG° values for physisorption are in the range of -20 to 0 kJ/mol, while those for chemisorption are between -80 and -400 kJ/mol. gnest.org

The enthalpy change (ΔH°) provides information about the heat exchange during adsorption. A positive ΔH° indicates an endothermic process, suggesting that higher temperatures favor adsorption. mdpi.comscispace.com Conversely, a negative ΔH° points to an exothermic process, where lower temperatures are more favorable. gnest.orgtandfonline.com For instance, the positive ΔH° value for the adsorption of Methyl Violet onto halloysite nanoclay (+37.84 kJ/mol) suggests an endothermic process and that the adsorption is likely physisorption since the value is less than 80 kJ/mol. mdpi.com

The entropy change (ΔS°) reflects the change in the randomness of the system at the solid-solute interface during adsorption. gnest.org A positive ΔS° value indicates increased randomness at the interface, which can occur when the adsorbate molecules displace more water molecules from the adsorbent surface than the number of adsorbate molecules being adsorbed. scispace.com

The thermodynamic parameters are typically calculated from the van't Hoff equation by plotting ln(Kc) versus 1/T, where Kc is the equilibrium constant. gnest.orgnih.gov The slope and intercept of this plot yield the values of ΔH° and ΔS°, respectively.

Table 1: Thermodynamic Parameters for this compound Adsorption

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) | Reference |

|---|---|---|---|---|---|

| Halloysite Nanoclay | - | +37.84 | Positive | 284.15 - 313.15 | mdpi.com |

| Raw Carobs (CRM) | Negative | Negative | Negative | 293, 303, 313 | gnest.org |

| Modified Carobs (CC) | Negative | Negative | Negative | 293, 303, 313 | gnest.org |

| Cresson Seeds | Negative | Positive | Positive | - | scispace.com |

| β-cyclodextrin immobilised onto mesoporous silica (B1680970) | Negative | Negative | - | - | tandfonline.com |

| CS-AC/Mg@SnO2 NC | Negative | Negative | - | 298 | researchgate.net |

| Guava leaf powder (GAP) | - | Endothermic | - | - | researchgate.net |

Note: Specific numerical values for all parameters were not always available in the cited sources.

Influence of Environmental Parameters on Adsorption Efficiency (pH, Initial Concentration, Temperature)

The efficiency of this compound adsorption is significantly influenced by several environmental parameters, including the pH of the solution, the initial concentration of the dye, and the temperature at which the process is carried out.

pH: The pH of the aqueous solution is a critical factor that affects both the surface charge of the adsorbent and the ionization of the dye molecule. mdpi.comneliti.com For cationic dyes like Methyl Violet, the adsorption capacity generally increases with an increase in solution pH. mdpi.comacs.org At low pH, the adsorbent surface tends to be positively charged, leading to electrostatic repulsion with the cationic dye molecules and a lower adsorption efficiency. acs.orgekb.eg As the pH increases, the surface of the adsorbent becomes more negatively charged, which enhances the electrostatic attraction between the adsorbent and the positively charged dye molecules, resulting in higher removal rates. neliti.comekb.eg For example, the maximum adsorption of Methyl Violet onto α-Fe2O3@PHCMs was observed at pH 11.0. mdpi.com Similarly, the effective pH for methyl violet adsorption by thermally modified Ceiba pentandra sawdust was found to be 7. neliti.comunnes.ac.id

Initial Concentration: The initial concentration of Methyl Violet in the solution acts as a driving force for the adsorption process. mdpi.com An increase in the initial dye concentration generally leads to an increase in the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent). mdpi.comekb.eg This is because a higher concentration gradient facilitates the transfer of dye molecules from the bulk solution to the surface of the adsorbent. mdpi.com However, the percentage of dye removal may decrease with an increasing initial concentration. ekb.egkemdikbud.go.id This is attributed to the saturation of the available active sites on the adsorbent surface at higher dye concentrations. acs.org

Temperature: Temperature plays a significant role in the adsorption process by affecting the solubility and diffusion rate of the dye molecules, as well as the surface properties of the adsorbent. The effect of temperature depends on whether the adsorption process is endothermic or exothermic. For an endothermic process, an increase in temperature will lead to a higher adsorption capacity. mdpi.comnih.gov This is because the increased kinetic energy of the dye molecules enhances their diffusion rate towards the adsorbent surface. nih.gov For instance, the adsorption capacity of α-Fe2O3@PHCMs for Methyl Violet increased with increasing temperature from 293.15 K to 313.15 K. mdpi.com Conversely, for an exothermic process, an increase in temperature will decrease the adsorption efficiency. ekb.eg In some cases, the effect of temperature on adsorption capacity can be slight. mdpi.comnih.gov

Advanced Oxidation Processes (AOPs) for Methyl Violet Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). ijcce.ac.ir These processes are considered effective for the degradation of persistent and non-biodegradable dyes like Methyl Violet. iwaponline.com AOPs can be broadly classified into photochemical and non-photochemical processes. ijcce.ac.ir Examples of AOPs include photocatalysis, Fenton and photo-Fenton processes, and ozonation. mdpi.commdpi.com The combination of different AOPs can often lead to higher oxidation rates and more effective degradation of pollutants. ijcce.ac.ir

Photocatalytic Degradation Using Semiconductor Nanomaterials

Photocatalytic degradation is a prominent AOP that utilizes semiconductor nanomaterials as catalysts to accelerate the degradation of organic pollutants in the presence of a light source. mdpi.com When a semiconductor catalyst is irradiated with light of energy equal to or greater than its band gap, electron-hole pairs are generated. mdpi.com These charge carriers can then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals, which are capable of mineralizing organic dyes like Methyl Violet into simpler and less harmful substances. mdpi.com

UV-Activated Photocatalysis

UV-activated photocatalysis is a widely studied method for the degradation of Methyl Violet. In this process, a semiconductor photocatalyst is irradiated with ultraviolet (UV) light. emanresearch.org The UV radiation provides the necessary energy to excite electrons from the valence band to the conduction band of the semiconductor, initiating the photocatalytic process. mdpi.com For instance, the degradation of Methyl Violet has been successfully achieved using TiO2 under UV light. emanresearch.org The combination of UV light with oxidants like peroxydisulfate (B1198043) (PDS) in the presence of a catalyst such as Cu2+ has also been shown to be effective for the degradation of Methyl Violet. iwaponline.com

Visible Light-Driven Photocatalysis

To utilize solar energy more efficiently, there is a growing interest in developing photocatalysts that are active under visible light. This is often achieved by doping the semiconductor with metal or non-metal elements to reduce its band gap energy. mdpi.com For example, Fe-doped TiO2 has been shown to be effective for the degradation of Crystal Violet (a type of methyl violet) under visible light irradiation. mdpi.com The enhanced activity under visible light is attributed to both the reduced band gap and the sensitization of the dye on the photocatalyst surface. mdpi.com Similarly, silver nanoparticles (AgNPs) have demonstrated photocatalytic activity for the degradation of Methyl Violet under sunlight. omicsonline.org

Role of Catalysts (e.g., TiO2, MnO2, ZnO, Ni/ZnO, AgNPs)

A variety of semiconductor nanomaterials have been investigated for the photocatalytic degradation of Methyl Violet.

TiO₂ (Titanium dioxide): TiO₂ is one of the most widely used photocatalysts due to its high photocatalytic activity, chemical stability, and low cost. mdpi.comwits.ac.za It can effectively degrade Methyl Violet under UV irradiation. mdpi.comjeeng.net The efficiency of TiO₂ can be enhanced by supporting it on materials like cellulose-N-MWCNTs, which can improve the dispersion of TiO₂ and reduce electron-hole recombination. wits.ac.za Doping TiO₂ with other elements, such as iron, can extend its activity into the visible light region. mdpi.com

MnO₂ (Manganese dioxide): While not as commonly cited for Methyl Violet degradation in the provided context, MnO₂ is a known semiconductor with potential for photocatalytic applications.

ZnO (Zinc oxide): ZnO is another promising photocatalyst for the degradation of organic dyes. emanresearch.org Doping ZnO with other metals, such as nickel, can enhance its photocatalytic efficiency.

Ni/ZnO (Nickel-doped Zinc Oxide): Ni/ZnO nanocomposites have been shown to be effective photocatalysts for the degradation of Methyl Violet under UV irradiation. emanresearch.org The presence of nickel doping can improve the photocatalytic activity of ZnO. emanresearch.org

AgNPs (Silver Nanoparticles): Silver nanoparticles have demonstrated significant photocatalytic activity for the degradation of Methyl Violet, often under visible light or sunlight. omicsonline.orgresearchgate.netscholarsresearchlibrary.com The catalytic activity of AgNPs is attributed to their surface plasmon resonance, which enhances light absorption and the generation of reactive oxygen species. researchgate.net Green synthesis methods, using plant extracts, have been employed to produce AgNPs that are effective in degrading Methyl Violet. scholarsresearchlibrary.com

Table 2: Catalysts Used in the Photocatalytic Degradation of this compound

| Catalyst | Light Source | Key Findings | Reference |

|---|---|---|---|

| TiO₂ | UV | Effective degradation of Methyl Violet. | mdpi.comjeeng.net |

| TiO₂/Cellulose-N-MWCNTs | - | Enhanced photocatalytic activity compared to unsupported TiO₂. | wits.ac.za |

| Fe-doped TiO₂ | Visible Light | Effective for Crystal Violet degradation, with activity attributed to reduced band gap and dye sensitization. | mdpi.com |

| Ni/ZnO | UV | Effective for Methyl Violet degradation. | emanresearch.org |

| AgNPs | Sunlight/Visible Light | Demonstrated significant photocatalytic activity for Methyl Violet degradation. | omicsonline.orgresearchgate.netscholarsresearchlibrary.com |

Biodegradation and Bioremediation of this compound

Biodegradation utilizes the metabolic capabilities of microorganisms to break down complex organic molecules into simpler substances. It is considered an environmentally friendly and cost-effective method for treating dye-laden wastewater. wikipedia.orgneptjournal.com Methyl Violet, however, is known to be a recalcitrant compound that exhibits poor biodegradability under conventional treatment systems. neptjournal.com

Several studies have successfully isolated and identified specific microbial strains capable of degrading and decolorizing Methyl Violet. These microorganisms often possess specialized enzyme systems that can attack the dye's structure.

A strain of Pseudomonas mendocina (MCM B-402) was found to utilize Methyl Violet as a sole source of carbon. nih.gov This bacterium achieved almost complete decolorization of a 100 mg/L Methyl Violet solution within 48 hours under aerated conditions. The degradation pathway involved demethylation and mineralization to CO₂ through intermediate metabolites, including phenol (B47542). nih.gov

Another study isolated an Enterobacter sp. from the Ganges River that could degrade Methyl Violet. researchgate.netijpsr.com This strain was capable of degrading up to 180 ppm of the dye within 24 hours under a wide range of pH (1-12) and temperature (25-45°C) conditions, with optimal degradation occurring at 40 ppm concentration at pH 7.0. researchgate.netijpsr.com

Consortia of bacteria, or mixed cultures, can also be effective. A study involving several Pseudomonas species (Ps. alcaligenes, Ps. mendocina, Ps. putida biovar B, and Ps. stutzeri) isolated from factory soil demonstrated the ability to remove both Methyl Violet and phenol from industrial waste effluent. researchgate.net A consortium of these strains achieved up to 98% decolorization. researchgate.net The removal was found to be optimal at the original alkaline pH of the wastewater and at ambient temperature. researchgate.net

Table 4: Microbial Strains Involved in this compound Biodegradation

| Microbial Strain(s) | Source of Isolation | Key Findings | Decolorization Efficiency | Time | Source |

| Pseudomonas mendocina MCM B-402 | - | Utilized MV as sole carbon source; mineralization via demethylation. | Almost complete | 48 hours | nih.gov |

| Enterobacter sp. | Ganges River | Degraded up to 180 ppm of MV under broad pH and temperature ranges. | - | 24 hours | researchgate.netijpsr.com |

| Pseudomonas spp. consortium (Ps. alcaligenes, Ps. mendocina, Ps. putida, Ps. stutzeri) | Dye factory soil | Simultaneous removal of MV and phenol from industrial effluent. | 98% | 24-48 hours | researchgate.net |

Anaerobic and Aerobic Biodegradation Pathways

The biodegradation of this compound can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions, often involving a sequential process to achieve complete mineralization.

Under anaerobic conditions, the initial and primary step is the reductive cleavage of the dye's chromophore, leading to its decolorization. This process is carried out by various microorganisms, such as Shewanella decolorationis NTOU1, which can decolorize Methyl Violet B within a few hours. nih.gov The reduction transforms the colored dye into its colorless leuco form. nih.govresearchgate.net This initial reduction is a crucial step as the resulting aromatic amines are often more amenable to subsequent aerobic degradation. wur.nl

Following the initial anaerobic reduction, aerobic degradation plays a vital role in the complete breakdown of the dye. Microorganisms like Pseudomonas mendocina MCM B-402 have been shown to utilize Methyl Violet as a sole source of carbon under aerated conditions, leading to its mineralization into carbon dioxide. nih.gov Similarly, Aspergillus sp. has demonstrated the ability to completely decolorize Methyl Violet within 24 hours under aerobic conditions. nih.gov The aerobic phase typically involves the breakdown of the aromatic amines produced during the anaerobic stage. wur.nl The efficiency of aerobic degradation can be influenced by factors such as pH, temperature, and the presence of additional carbon and nitrogen sources. researchgate.netnih.gov For instance, the presence of glucose and sodium nitrate (B79036) has been found to enhance the decolorization ability of Aspergillus sp. nih.gov

Enzymatic Degradation Approaches

The enzymatic degradation of this compound involves specific enzymes produced by microorganisms that can catalyze the breakdown of the dye molecule. Key enzymes implicated in this process include lignin (B12514952) peroxidase, aminopyrine (B3395922) N-demethylase, and laccase. researchgate.net

Studies with Rhizobium radiobacter have shown a significant increase in the activities of lignin peroxidase and aminopyrine N-demethylase during the decolorization of Methyl Violet, suggesting their direct involvement in the degradation process. researchgate.net Lignin peroxidases are powerful oxidative enzymes that can degrade a wide range of aromatic compounds. Aminopyrine N-demethylase is involved in the N-demethylation process, a key step in the breakdown of Methyl Violet.

Laccase is another important enzyme in dye degradation. researchgate.net While some studies suggest its involvement, others indicate that additional enzymes might also play a role, as substantial degradation has been observed in cultures where laccase activity is not predominant. researchgate.net The enzymatic degradation process is often initiated by the cleavage of the azo bonds, leading to the formation of aromatic amines which are then further degraded. frontiersin.org The effectiveness of these enzymes can be influenced by environmental conditions such as temperature and pH, with optimal ranges observed for maximal dye removal. frontiersin.org

Mechanistic Investigations of Methyl Violet Degradation Pathways

Understanding the specific chemical transformations that this compound undergoes during degradation is crucial for optimizing remediation strategies. Mechanistic studies have identified key pathways, intermediate products, and the role of reactive chemical species.

Identification of Intermediate Compounds and By-products

The degradation of this compound proceeds through the formation of several intermediate compounds before complete mineralization. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are common techniques used to identify these transient molecules. nih.govnih.gov

During anaerobic degradation by Shewanella decolorationis NTOU1, intermediates are formed through processes including reduction to the leuco form, N-demethylation, and reductive splitting of the triphenyl rings. nih.gov In a study on the photocatalytic degradation of Methyl Violet, a total of 15 intermediates were identified, providing insight into the complex degradation cascade. mdpi.com Similarly, the degradation of the related dye Methyl Green, which can produce Crystal Violet (a hexamethylated form of pararosaniline), has been shown to generate thirty-three different intermediates. acs.orgnih.gov

Advanced oxidation processes, such as those using dimethyl dioxirane (B86890) and hydrogen peroxide, have been shown to break down Methyl Violet into smaller molecules. Identified by-products from these processes include o-leucoaniline, 1,3-diphenylurea, 2-hydroxy benzoic acid, phenol, acetone, water, and carbon dioxide. neptjournal.com The biotransformation by Aspergillus sp. leads to the formation of nine N-demethylated products. nih.gov

Table 1: Identified Intermediate Compounds in the Degradation of Methyl Violet and Related Dyes

| Degradation Method | Key Intermediates/By-products | Analytical Technique | Reference |

|---|---|---|---|

| Anaerobic Biodegradation | Leuco form, N-demethylated compounds, products of triphenyl ring splitting | GC-MS | nih.gov |

| Photocatalysis | 15 different intermediates | LC-MS | mdpi.com |

| Advanced Oxidation | o-leucoaniline, 1,3-diphenylurea, 2-hydroxy benzoic acid, phenol, acetone | GC-MS | neptjournal.com |

| Fungal Biotransformation | Nine N-demethylated intermediates of pararosaniline | LC-MS | nih.gov |

| Photocatalysis of Methyl Green | Crystal Violet, N-de-methylated species, 4-(N,N-dimethylamino)phenol, 4-(N,N-dimethylamino)-4'-(N',N'-dimethylamino)benzophenone | HPLC-ESI-MS | acs.orgnih.gov |

Role of Reactive Species in Oxidative Degradation (e.g., Hydroxyl Radicals)

In many advanced oxidation processes (AOPs) used for wastewater treatment, highly reactive chemical species are responsible for the degradation of pollutants like this compound. The hydroxyl radical (•OH) is a primary and powerful oxidant in these systems. researchgate.netnih.gov

Hydroxyl radicals can be generated through various methods, including the Fenton process (using iron salts and hydrogen peroxide) and photocatalysis. researchgate.netnih.gov These radicals are highly effective in breaking down organic molecules due to their strong oxidizing power. researchgate.netnih.gov In photocatalytic systems, when a photocatalyst like Ni-doped ZnO is exposed to UV light, it generates electron-hole pairs. These pairs react with water and dissolved oxygen to produce hydroxyl radicals and superoxide (B77818) radicals (O2•−), which then attack and degrade the dye molecules. emanresearch.org

Studies on the degradation of Methyl Violet using a plasma bubbling array have shown that various reactive species contribute to the process, with their importance following the order: ·O2− > O3 > H2O2 > ·OH > e*. mdpi.com Similarly, in the UV/Cu2+/PDS system, sulfate radicals (SO4•−) were identified as the prominent species involved in the degradation of Methyl Violet. iwaponline.com The interaction of these reactive species with the dye molecule initiates the cleavage of its chromophoric group, leading to decolorization and eventual mineralization. neptjournal.com

N-Demethylation and Triphenyl Ring Cleavage Pathways

Two of the most critical pathways in the degradation of this compound are N-demethylation and the cleavage of the central triphenylmethane (B1682552) structure.

N-demethylation is the sequential removal of methyl groups from the amine functional groups of the dye molecule. This process is a common step in both biological and chemical degradation. nih.govresearchgate.net For instance, the biotransformation of Methyl Violet by Aspergillus sp. results in a series of N-demethylated intermediates, from mono- to hexa-N-demethylated forms of pararosaniline. nih.gov This stepwise removal of methyl groups has also been observed in the photocatalytic degradation of related triphenylmethane dyes like Methyl Green, where N-de-methylated species of Crystal Violet are formed. acs.orgnih.gov The enzyme aminopyrine N-demethylase is believed to play a role in this biological N-demethylation process. researchgate.net

Triphenyl ring cleavage is the breakdown of the central carbon-ring structure of the dye. This step is essential for the complete mineralization of the molecule. Following initial steps like reduction and N-demethylation, the triphenyl rings are reductively split under anaerobic conditions. nih.gov In oxidative degradation processes, the aromatic rings are opened up, often leading to the formation of smaller carboxylic acids and eventually simple inorganic compounds like carbon dioxide and water. neptjournal.com The cleavage of the chromophore structure is what ultimately leads to the loss of color. neptjournal.com Studies on Rhodococcus qingshengii have proposed a degradation pathway where leucomethyl violet is first demethylated and then degraded through ring cleavage, producing intermediates like Michler's ketone. researchgate.net

Applications and Functionalization of Methyl Violet B Base in Specialized Chemical Domains

Methyl Violet B Base as a Chemical Reagent in Analytical Chemistry

This compound, a member of the triphenylmethane (B1682552) dye family, serves as a valuable reagent in analytical chemistry, primarily due to its distinct color changes in response to varying chemical environments. wikipedia.org Its applications span from simple pH indication to more complex analyses involving non-aqueous titrations.

pH Indicator Applications in Chemical Titrimetry and Analytical Systems

This compound is widely recognized for its function as a pH indicator, particularly in highly acidic solutions. brainly.com It exhibits a distinct color transition over a pH range of 0.0 to 1.6. wikipedia.orgvanderbilt.edu In its protonated form, present in strongly acidic conditions, the indicator is yellow. As the pH increases, it transitions to blue-violet. wikipedia.org This property makes it suitable for titrations involving strong acids and weak bases where the equivalence point lies in the acidic region. ens-lyon.fr

The selection of an appropriate indicator is critical for the accurate determination of the endpoint in a titration, and this choice is dependent on the pH at the equivalence point of the reaction between the titrant and the analyte. vanderbilt.edu For instance, in the titration of a weak base with a strong acid, the resulting solution at the equivalence point will be acidic, making an indicator like Methyl Violet, which changes color in a low pH range, a suitable choice. ens-lyon.fr However, for titrations of strong acids with strong bases, where the equivalence point is at a neutral pH of 7, or weak acids with strong bases, where the equivalence point is in the alkaline range, other indicators are more appropriate. vanderbilt.eduens-lyon.fr

The color change of Methyl Violet is a result of alterations in its molecular structure. The addition or removal of protons affects the electronic conjugation within the molecule, leading to a change in the wavelength of light it absorbs and, consequently, a change in its perceived color.

Table 1: pH Indicator Properties of Methyl Violet

| pH Range | Color in Acidic Form | Color in Basic Form |

| 0.0 - 1.6 | Yellow | Bluish-Violet |

This table summarizes the pH-dependent color changes of this compound. vanderbilt.edusciensage.info

This compound in Materials Science for Advanced Applications

The unique optical and electronic properties of this compound have led to its investigation in the field of materials science, particularly for applications in advanced technologies like solar energy conversion and photonic devices.

Integration into Dye-Sensitized Solar Cells (DSSCs) and Photonic Materials

This compound has been explored as a photosensitizer in dye-sensitized solar cells (DSSCs), a type of thin-film solar cell. infona.plwikipedia.org In a DSSC, a dye absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO2), which then generates an electric current. infona.plwikipedia.org The effectiveness of a dye in a DSSC is largely dependent on its ability to absorb light in the visible spectrum and its electrochemical properties that facilitate electron transfer.

Interactions of this compound with Supramolecular Systems

The interactions of this compound with complex molecular assemblies, such as nucleic acids, proteins, and micelles, are of significant interest in various research fields. These interactions can alter the spectral properties of the dye, providing insights into the structure and function of these biological and chemical systems.

Binding to Nucleic Acids and Proteins for Research Probing

This compound, and its derivatives like crystal violet, are known to bind to nucleic acids and proteins. chemimpex.com This binding ability is fundamental to its use as a biological stain in histology and microbiology for visualizing cellular structures. chemimpex.com The interaction with nucleic acids, such as DNA, can occur through several modes, including intercalation (insertion between base pairs), groove binding, and electrostatic interactions. mdpi.comoup.com

When a small molecule like Methyl Violet intercalates into the DNA double helix, it can cause changes in the absorption spectrum of the molecule, often resulting in a bathochromic (red) shift and a hypochromic (decreased absorbance) effect. mdpi.com These spectral changes can be used to study the binding affinity and mode of interaction between the dye and the nucleic acid. The use of fluorescent probes that are sensitive to their local environment is a powerful tool for studying the structure, dynamics, and interactions of nucleic acids. nih.gov Techniques like fluorescence anisotropy can be employed to investigate the binding of labeled nucleic acid fragments to proteins. nih.gov

Micellar Systems and Their Influence on Methyl Violet Spectroscopy

Micelles are aggregates of surfactant molecules that form in solution above a certain concentration known as the critical micelle concentration (CMC). These structures can create microenvironments with different polarities compared to the bulk solvent. The spectroscopic properties of dyes like Methyl Violet can be significantly influenced by their incorporation into micelles.

Studies have shown that the absorption spectrum of Methyl Violet can be altered in the presence of micellar systems. researchgate.net For example, the interaction of Methyl Violet with anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) has been investigated using spectrophotometry. iicbe.org The incorporation of the cationic Methyl Violet dye into the anionic SDS micelles can lead to changes in the dye's absorbance, which can be used to study the dye-surfactant interaction and determine parameters like the binding constant. iicbe.orgresearchgate.net The interaction of Methyl Violet with micelles has been found to be a spontaneous process, as indicated by the negative value of the Gibbs free energy of interaction. iicbe.orgresearchgate.net The environment within the micelle is less polar than water, and the binding of the dye to the micelle can cause a shift in its absorption maximum to a longer wavelength (a red shift). sci-hub.se

Theoretical and Computational Studies on Methyl Violet B Base

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, molecular geometry, and reactivity of chemical compounds. DFT calculations typically involve determining properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, electron density distribution, and molecular electrostatic potential. These parameters are critical for understanding a molecule's stability, charge transfer characteristics, and potential reaction sites.

While specific DFT studies detailing the electronic structure and reactivity of Methyl Violet B base are limited in the provided search results, DFT has been employed for other organic dyes to elucidate their electronic transitions and optical properties science.govcrescent.educationresearchgate.net. For instance, studies on similar dye molecules have calculated HOMO-LUMO energy gaps, which are indicative of their electronic excitation energies and potential for light absorption and emission science.govresearchgate.net. These calculations can also reveal charge distribution patterns and identify regions prone to electrophilic or nucleophilic attack, thereby predicting potential reaction pathways science.gov. The application of DFT to this compound would likely involve optimizing its molecular geometry and analyzing its frontier molecular orbitals to understand its intrinsic electronic properties and potential reactivity in various chemical environments.

Molecular Dynamics Simulations of Dye-Adsorbent Interactions

Direct molecular dynamics simulations specifically investigating the interactions of this compound with various adsorbent materials are not prominently featured in the retrieved literature. However, MD simulations are a recognized tool in studying dye-adsorbent interactions generally, offering a dynamic perspective on the adsorption process crescent.educationscience.govcrescent.education. Such simulations would typically involve constructing models of the adsorbent surface and the this compound molecule, followed by simulating their behavior in a given environment to identify stable adsorption configurations and quantify interaction energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes a correlation between the chemical structure of molecules and their biological or environmental activity. For dyes, QSAR models can be developed to predict properties such as biodegradability, photostability, or degradation rates based on molecular descriptors (e.g., molecular weight, topological indices, electronic properties).

Specific QSAR studies focused on predicting the degradation pathways or rates of this compound are not evident in the provided search results. However, QSAR and Quantitative Structure-Property Relationship (QSPR) studies have been applied to other classes of organic dyes to correlate structural features with properties relevant to their environmental fate or application performance science.govkcgcollege.ac.increscent.educationcrescent.education. Developing a QSAR model for this compound's degradation would involve identifying relevant molecular descriptors and correlating them with experimental degradation data obtained under various conditions (e.g., photodegradation, biodegradation).

Kinetic and Isotherm Modeling Beyond Empirical Fit

The adsorption of dyes onto various materials is frequently described using kinetic and isotherm models. Kinetic models, such as the pseudo-first-order, pseudo-second-order, and Elovich models, describe the rate at which adsorption occurs, while isotherm models, including Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich, characterize the equilibrium distribution of the adsorbate between the solid and liquid phases.

Studies on the adsorption of Methyl Violet (MV) and related dyes have utilized these modeling approaches. For the adsorption of MV onto Bagasse Fly Ash (BFA), the pseudo-second-order kinetic model was found to provide a realistic description of the adsorption kinetics, with quasi-equilibrium reached in approximately 4 hours researchgate.net. The equilibrium data for MV adsorption on BFA were best fitted by the Redlich–Peterson isotherm equation, while the Freundlich equation better represented data for Orange-G researchgate.net. For Crystal Violet (CV) adsorption onto Zeolite A, the adsorption followed a pseudo-second-order kinetic model and was described by the Freundlich adsorption isotherm science.gov. Similarly, studies on Methylene (B1212753) Blue (MB) adsorption have also indicated suitability for pseudo-second-order kinetics and Freundlich/Langmuir isotherms researchgate.net.

| Model Type | Model Name | Dye Studied | Adsorbent | Best Fit Indication | Key Parameters Mentioned (if any) | Source |

| Kinetic | Pseudo-second-order | MV | BFA | Realistic description of adsorption kinetics | Equilibrium reached in ~4h | researchgate.net |

| Kinetic | Pseudo-order 2 | CV | Zeolite A | Fulfilled kinetic model | - | science.gov |

| Isotherm | Redlich–Peterson | MV | BFA | Better fit than Freundlich | - | researchgate.net |

| Isotherm | Freundlich | MV | BFA | Tested, but Redlich–Peterson was better | - | researchgate.net |

| Isotherm | Freundlich | CV | Zeolite A | Fulfilled adsorption isotherm | - | science.gov |

| Isotherm | Langmuir | MB | Varies | Used for fitting | - | researchgate.net |

| Isotherm | Freundlich | MB | Varies | Used for fitting, best fit mentioned for some cases | - | researchgate.net |

Thermodynamic Analyses of Chemical Processes Involving this compound

Thermodynamic analysis provides crucial information about the spontaneity, feasibility, and energetic nature of chemical processes, such as adsorption or complexation. Key thermodynamic parameters include the standard Gibbs free energy change (ΔG°), standard enthalpy change (ΔH°), and standard entropy change (ΔS°). These values help elucidate the driving forces behind a process.

For the adsorption of Methyl Violet (MV) onto Bagasse Fly Ash (BFA), thermodynamic studies indicated that the adsorption process was favored, evidenced by a more negative Gibbs free energy value compared to other dyes studied researchgate.net. Studies on Crystal Violet (CV) adsorption have shown it to be a spontaneous, endothermic, and physical process science.gov, with Gibbs free energy values for adsorption onto bentonite (B74815) ranging from -20 to -40 kJ/mol, suggesting spontaneous and chemisorption science.gov. For Methylene Blue (MB) adsorption, negative ΔG° values confirmed the feasibility and spontaneous nature of the process researchgate.net. Thermodynamic parameters like ΔG°, ΔH°, and ΔS° have also been determined for the adsorption of other dyes, such as Red 5 MB dye, indicating spontaneous and endothermic adsorption science.gov. These studies collectively highlight the importance of thermodynamic parameters in understanding the energy changes and spontaneity of dye-related chemical processes.

| Process | Dye Studied | Adsorbent/System | Thermodynamic Parameters | Nature of Process | Source |

| Adsorption | MV | BFA | More negative Gibbs free energy value (more favored) | Favored | researchgate.net |

| Adsorption | MB | Varies | Negative ΔG° | Feasible and spontaneous | researchgate.net |

| Adsorption | CV | Zeolite A | ΔG°, ΔH°, ΔS° (implied) | Spontaneous, endothermic, physical | science.gov |

| Adsorption | CV | Bentonite | ΔG°: -20 to -40 kJ/mol | Spontaneous, chemisorption | science.gov |

| Adsorption | Red 5 MB | Pine cone | ΔG(0), ΔH(0) (mentioned, values not specified) | Spontaneous, endothermic | science.gov |

| Complexation / Solvent interactions | Varies | Varies | Δr Gm, Δr Hm, Δr Sm (standard Gibbs energy, enthalpy, entropy of complexation) | Studied for solvent effects and complex formation | researchgate.netresearchgate.net |

Future Directions and Emerging Research Frontiers for Methyl Violet B Base

Development of Multifunctional Materials for Integrated Remediation and Sensing

A significant area of future research lies in the creation of advanced materials that can perform both remediation and sensing of dye pollutants simultaneously. This integrated approach aims to streamline the water treatment process by combining the removal of Methyl Violet B base with real-time detection capabilities.

Researchers are exploring the potential of novel nanostructured materials, such as graphene, carbon nanotubes (CNTs), and metal-organic frameworks (MOFs), for this purpose. mdpi.com These materials possess high surface areas, porous structures, and numerous anchoring sites, making them effective for enzyme immobilization and the development of biocatalytic nanoparticles for dye remediation. mdpi.comresearchgate.net MOFs, in particular, are gaining attention due to their tunable properties, high porosity, and large surface area, which are advantageous for both the adsorption and detection of environmental contaminants. nih.gov The development of these materials focuses on enhancing their selectivity and sensitivity for detecting specific dye molecules while simultaneously facilitating their degradation or adsorption. The integration of sensing capabilities allows for the continuous monitoring of pollutant concentrations, enabling a more controlled and efficient remediation process.

Current research in this domain includes:

Enzyme Immobilization: A key challenge in enzymatic wastewater treatment is the loss of enzyme activity and the difficulty in recovering the enzyme after treatment. mdpi.com Immobilizing enzymes on nanostructured materials like graphene or CNTs can mitigate these issues, leading to more stable and reusable remediation agents. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are being investigated for their dual functionality. Their crystalline structure and tunable pores can be designed to selectively capture dye molecules, while incorporated functional groups or metal centers can act as sensing elements or catalytic sites for degradation. nih.gov For instance, Fe-based MOFs have been modified to enhance their photocatalytic activity for the degradation of cationic dyes. researchgate.net

Nanocomposites: Combining different nanomaterials to create composites with synergistic properties is another promising avenue. For example, a composite of graphitic carbon nitride/carbon nanodots doped with ferrous ions has been shown to improve dye removal efficiency by promoting the generation of reactive oxygen species. acs.org

| Material Type | Key Features | Application in Remediation & Sensing | Research Focus |

| Enzyme-Immobilized Nanomaterials | High surface area, excellent porosity, stable enzyme anchoring. mdpi.com | Biocatalytic degradation of dyes. mdpi.com | Mitigating enzyme activity loss and improving reusability. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Tunable properties, hierarchical arrangements, enhanced surface area. nih.gov | Selective adsorption, photocatalytic degradation, and electrochemical sensing. nih.govresearchgate.net | Developing 3D MOFs with high stability and permeability for enhanced performance. nih.gov |

| Nanocomposites | Synergistic properties from combined materials. | Enhanced photocatalytic activity and generation of reactive oxygen species. acs.org | Optimizing composite materials for the efficient degradation of specific organic pollutants. acs.org |

Machine Learning and Artificial Intelligence in Optimizing Methyl Violet Processes

Machine learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools for optimizing the degradation processes of organic dyes like this compound. nih.gov These computational techniques can analyze complex data, identify patterns, and create predictive models to enhance the efficiency and effectiveness of wastewater treatment technologies. nih.govmdpi.com

AI algorithms, including artificial neural networks (ANNs), support vector machines (SVMs), and genetic algorithms, are being used to develop models that can predict the performance of various degradation methods. nih.gov These models are trained on historical data, considering parameters such as catalyst type, pollutant concentration, temperature, and pH. nih.gov Once trained, they can accurately forecast the efficiency of catalytic degradation, allowing researchers to optimize reaction conditions and catalyst design without extensive trial-and-error experimentation. nih.govmdpi.com For example, a study on the photocatalytic degradation of organic dyes found that the XGBoost algorithm was highly effective in predicting the degradation capacity of a BiVO₄ photocatalyst. tandfonline.com

Key applications of AI and ML in this field include:

Predictive Modeling: AI models can predict the degradation efficiency of different catalysts and processes under various conditions. nih.gov An ANN model, for instance, has been successfully used to simulate the photocatalytic degradation of cefixime (B193813) with high accuracy. nih.gov

Process Optimization: By analyzing the influence of multiple parameters, ML algorithms can identify the optimal conditions for maximizing dye removal. unimelb.edu.au This can significantly reduce the time and resources needed for experimental optimization. tandfonline.com

Catalyst Selection and Design: ML can assist in the discovery and design of novel, more efficient photocatalysts by predicting their performance based on their structural and chemical properties. mdpi.com

| Machine Learning Model | Application | Performance Metrics (Example) | Reference |

| XGBoost | Predicting photocatalytic degradation capacity of BiVO₄ for organic dyes. | High accuracy and coefficient of determination. tandfonline.com | tandfonline.com |

| Artificial Neural Network (ANN) | Predicting photocatalytic degradation of Rhodamine B. | R² of 0.999 with 20 hidden neurons. researchgate.net | researchgate.net |

| Support Vector Machine (SVM) | Predicting photocatalytic degradation capacity of BiVO₄. | Median accuracy of 87.84%, coefficient of determination of 0.78. tandfonline.com | tandfonline.com |

| Gaussian Process Regression (GPR) | Modeling and optimizing the Fenton process for Crystal Violet degradation. | Provides dynamic and adaptive modeling for real-time condition adjustments. mdpi.com | mdpi.com |

Advancements in In Situ Monitoring of Dye Degradation

Real-time, in situ monitoring of dye degradation is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the complete removal of pollutants. Traditional monitoring methods often involve collecting samples for offline analysis, which can be time-consuming and may not provide a true representation of the dynamic degradation process. rsc.org

Recent advancements have focused on developing online and in situ analytical techniques that can provide continuous data throughout the degradation process. One such approach involves the use of UV-visible spectrophotometry coupled with a specially designed apparatus for real-time monitoring of electrochemical processes. rsc.org This setup allows for the rapid optimization of parameters like electrode composition, current density, and catalyst loading by providing immediate feedback on the rate of decolorization. rsc.org Another technique, attenuated total reflectance-induced evanescent spectroscopy (ATR-ES), has been used for the real-time investigation of both adsorption and photodegradation of methylene (B1212753) blue on a g-C₃N₄ surface. acs.org

Furthermore, on-line high-performance liquid chromatography (HPLC) systems have been developed for monitoring the degradation of azo dyes in bioreactors. nih.govresearchgate.net These systems can be continuously coupled to the reactor via membrane flow cells, allowing for the automated and real-time measurement of dye concentration and the identification of degradation byproducts. nih.gov

Key technologies for in situ monitoring include:

Real-time UV-Visible Spectrophotometry: An apparatus with a 3D-printed cuvette sleeve and an optical fiber connected to a spectrophotometer allows for data recording on a millisecond timescale. rsc.org

Attenuated Total Reflectance-Induced Evanescent Spectroscopy (ATR-ES): This technique enables the continuous monitoring of the interaction between the dye and the catalyst surface, providing insights into both adsorption and degradation processes. acs.org

On-line High-Performance Liquid Chromatography (HPLC): Integrated with membrane filtration for sample purification, this method allows for the continuous monitoring of dye degradation and the formation of intermediate products in bioreactors. nih.govresearchgate.net